N-(2,6-Dimethylphenyl)benzamide: Structural Dynamics, Properties, and Synthesis
N-(2,6-Dimethylphenyl)benzamide: Structural Dynamics, Properties, and Synthesis
Executive Summary
N-(2,6-Dimethylphenyl)benzamide (CAS: 18109-39-2) is a highly sterically hindered aromatic amide that serves as a fundamental model compound in medicinal chemistry and structural biology. Comprising a benzoyl group attached to a 2,6-xylidine (2,6-dimethylaniline) moiety, this molecule perfectly illustrates how strategic steric bulk can dictate molecular conformation, alter electronic delocalization, and drastically enhance metabolic stability. Understanding its structural dynamics is critical for drug development professionals designing long-acting therapeutics, such as xylidide-class local anesthetics (e.g., lidocaine, bupivacaine) and antiarrhythmics.
Structural and Conformational Analysis
The defining feature of N-(2,6-dimethylphenyl)benzamide is its inability to adopt a coplanar geometry. In typical aromatic amides, the molecule prefers a planar conformation to maximize
If the molecule were to flatten, the bulky methyl groups would physically clash with the carbonyl oxygen of the amide bond. To relieve this steric repulsion, the molecule undergoes a conformational shift, twisting around the N–C(aryl) bond. Crystallographic studies by demonstrate that the benzoyl and aniline rings are almost perfectly orthogonal, exhibiting a dihedral angle of approximately 86°[1].
This orthogonal conformation has profound electronic consequences:
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Decoupling of the Nitrogen Lone Pair: Because the p-orbital of the nitrogen is perpendicular to the
-system of the 2,6-dimethylphenyl ring, the nitrogen lone pair cannot delocalize into the aromatic ring. -
Enhanced Amide Resonance: The lone pair is instead forced to delocalize entirely into the carbonyl group. This maximizes the double-bond character of the C–N amide bond, increasing its thermodynamic stability.
Physicochemical Properties
The following table summarizes the core physicochemical and computed properties of N-(2,6-dimethylphenyl)benzamide, sourced from[2].
| Property | Value |
| Chemical Name | N-(2,6-Dimethylphenyl)benzamide |
| CAS Number | 18109-39-2 |
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| Exact Mass | 225.115364 Da |
| XLogP3 (Lipophilicity) | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Metabolic Stability and Reactivity
The structural anomalies of N-(2,6-dimethylphenyl)benzamide directly dictate its chemical reactivity. The molecule is notoriously resistant to both chemical hydrolysis (acidic/basic) and enzymatic degradation (plasma amidases). This resistance is driven by a dual-mechanism of thermodynamic and kinetic protection.
Kinetic stability is achieved through steric shielding. For a nucleophile (such as a water molecule or a serine hydroxyl in an enzyme active site) to cleave the amide bond, it must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, typically ~107° to the carbonyl plane). In N-(2,6-dimethylphenyl)benzamide, the orthogonal 2,6-dimethylphenyl ring positions its methyl groups directly over and under the amide plane, acting as a physical umbrella that completely obstructs this trajectory.
Figure 1: Structural causality of metabolic stability in sterically hindered amides.
Synthesis Protocol
The synthesis of N-(2,6-dimethylphenyl)benzamide is achieved via a nucleophilic acyl substitution. Because the 2,6-dimethylaniline is sterically hindered and less nucleophilic than a standard aniline, the reaction requires a highly reactive acylating agent (benzoyl chloride) and an organic base to drive the reaction forward by scavenging the generated HCl.
Reagents Required:
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2,6-Dimethylaniline (1.0 eq)
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Benzoyl chloride (1.1 eq)
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Triethylamine (TEA, 1.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 10 mmol of 2,6-dimethylaniline and 15 mmol of TEA in 20 mL of anhydrous DCM in a round-bottom flask under a continuous nitrogen atmosphere.
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Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: Acylation with benzoyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of di-acylated side products.
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Acylation: Slowly add 11 mmol of benzoyl chloride dropwise via a syringe over 10 minutes.
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Maturation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the aniline spot is fully consumed.
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Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl (2 × 20 mL) to remove unreacted aniline and TEA, saturated aqueous NaHCO3 (2 × 20 mL) to neutralize residual benzoic acid, and brine (20 mL).
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Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and water to yield pure white crystals.
Figure 2: Step-by-step synthesis workflow for N-(2,6-Dimethylphenyl)benzamide.
Applications in Drug Development
In pharmaceutical design, the N-(2,6-dimethylphenyl)amide motif is a privileged pharmacophore used to engineer metabolic resistance into drug candidates. By replacing ester linkages (which are rapidly cleaved by plasma esterases) or unhindered amides with this specific sterically hindered moiety, drug development professionals can drastically prolong the half-life of a therapeutic agent. This exact structural logic is what differentiates the short-acting ester anesthetic procaine from the long-acting amide anesthetic lidocaine. N-(2,6-dimethylphenyl)benzamide serves as the baseline structural model for studying these ADME (Absorption, Distribution, Metabolism, and Excretion) optimizations.
References
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Title: N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: N-(2,6-Dimethyl-phen-yl)benzamide Source: Acta Crystallographica Section E: Structure Reports Online (PubMed Central) URL: [Link]
